molecular formula C9H14BrN B6331560 1-Propyl-2-methylpyridinium bromide;  99% CAS No. 5411-09-6

1-Propyl-2-methylpyridinium bromide; 99%

Cat. No. B6331560
CAS RN: 5411-09-6
M. Wt: 216.12 g/mol
InChI Key: DIJITKCUPZPMFZ-UHFFFAOYSA-M
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Description

1-Propyl-2-methylpyridinium bromide is a chemical compound with the CAS number 5411-09-6 . It is used in laboratory chemicals and the manufacture of substances . The compound is not yet fully tested .


Molecular Structure Analysis

The sum formula of 1-Propyl-2-methylpyridinium bromide is C9H14BrN . Its molecular weight is 216.12 . The melting point is 106 °C .


Physical And Chemical Properties Analysis

1-Propyl-2-methylpyridinium bromide has a melting point of 106 °C . It is a substance not yet fully tested . It exhibits higher surface activities than conventional surfactants with corresponding alkyl chain lengths .

Safety And Hazards

The substance is not yet fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact, immediate medical attention is required .

properties

IUPAC Name

2-methyl-1-propylpyridin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-3-7-10-8-5-4-6-9(10)2;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJITKCUPZPMFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC=C1C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60636364
Record name 2-Methyl-1-propylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60636364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-2-methylpyridinium bromide

CAS RN

5411-09-6
Record name NSC10902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1-propylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60636364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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